Edelfosine
Description
Properties
IUPAC Name |
(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFRGQHAERHWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H58NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045766 | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70641-51-9, 65492-82-2 | |
| Record name | Edelfosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70641-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Edelfosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070641519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC343649 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | EDELFOSINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Edelfosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EDELFOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y6SNA8L5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of edelfosine involves the reaction of 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with trimethylamine. The process typically requires anhydrous conditions and the use of organic solvents such as chloroform or methanol. The reaction is facilitated by the presence of a base, often sodium or potassium hydroxide, to deprotonate the hydroxyl groups and promote nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Edelfosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can modify the alkyl chain, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products: The major products formed from these reactions include various phosphonate and phosphocholine derivatives, each with distinct biological activities .
Scientific Research Applications
Edelfosine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the behavior of alkyl-lysophospholipids.
Biology: Investigated for its role in modulating cell membrane dynamics and signaling pathways.
Medicine: Explored as a potential therapeutic agent for cancer, autoimmune diseases, and parasitic infections. .
Industry: Utilized in the development of novel drug delivery systems and as a reference compound in pharmacokinetic studies
Mechanism of Action
Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors and has immune-modulating properties .
Comparison with Similar Compounds
Anticancer Alkylphospholipids
Table 1: Key Anticancer Alkylphospholipids
- Key Findings: Mitochondrial Effects: this compound and perifosine inhibit oxidative phosphorylation and induce permeability transition, but this compound uniquely reduces mitochondrial H₂O₂ production . Selectivity: this compound’s tumor accumulation is 3–5× higher than in normal tissues, unlike perifosine and miltefosine, which show broader tissue distribution . Resistance: this compound resistance is rare compared to miltefosine, which rapidly selects for resistant Leishmania strains .
Antiparasitic Agents
Table 2: Antiparasitic Activity Against Leishmania spp. and Schistosoma mansoni
- Key Findings :
- Potency : this compound is the most potent APL against Leishmania amastigotes (EC₅₀ = 0.14–0.99 µM) and S. mansoni (100% lethality at 20 µM) .
- Selectivity : Selenium-based bioconjugates (e.g., compound 1g) exceed this compound’s SI (13.5 vs. 6) .
- Combination Therapy : this compound enhances photodynamic therapy outcomes in murine models, doubling tumor cure rates .
Structural and Functional Analogues
- Lysophosphatidylcholine (LPC) : this compound shares structural similarity with LPC but has superior metabolic stability due to ether bonds. Unlike LPC, this compound inhibits Shiga toxin binding by stabilizing membrane domains .
- Sesterterpenoid Bioconjugates: Compounds 11 and 12 (γ-hydroxybutenolides) show 6× higher activity than this compound in MCF-7 cells, though this compound remains more potent in HeLa cells .
- Sphingosine Derivatives: Aminoalcohols (e.g., compound 6) exhibit 1.5× higher larvicidal activity against Strongyloides venezuelensis than this compound but with higher cytotoxicity .
Biological Activity
Edelfosine, also known as ET-18-OCH3, is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.
This compound exhibits its biological effects through several key mechanisms:
- Induction of Apoptosis : this compound promotes apoptosis in cancer cells by disrupting multiple signaling pathways associated with cell survival, notably the AKT pathway. It has been shown to decrease AKT activity without affecting total AKT expression, leading to increased apoptosis in prostate cancer cells under androgen deprivation conditions .
- Lipid Raft Interaction : The compound interacts with lipid rafts within the plasma membrane, which are critical for various signaling processes. This interaction facilitates the recruitment of specific proteins involved in apoptosis and cellular stress responses .
- Mitochondrial Targeting : this compound accumulates in the mitochondria of tumor cells and Leishmania parasites, disrupting mitochondrial membrane potential and leading to cell death. This mitochondrial targeting is crucial for its antitumor and antileishmanial activities .
- Inhibition of Phosphatidylcholine Biosynthesis : By inducing endoplasmic reticulum stress, this compound inhibits phosphatidylcholine biosynthesis, further contributing to its cytotoxic effects on cancer cells .
Antitumor Activity
This compound has demonstrated potent antitumor effects in various cancer models:
- Prostate Cancer : In studies involving LNCaP and VCaP human prostate cancer cells, this compound significantly reduced cell proliferation and increased apoptosis when combined with androgen deprivation therapy .
- Mantle Cell Lymphoma (MCL) : In an MCL model, this compound was selectively incorporated into malignant cells, leading to their apoptosis while sparing normal lymphocytes. The compound showed high tissue distribution in tumor sites compared to other organs .
- Leukemia : Preclinical studies have indicated that this compound induces cytotoxic effects in leukemic cells without affecting normal cells, suggesting a selective action against cancerous tissues .
Antileishmanial Activity
This compound has also been investigated for its activity against Leishmania spp.:
- In Vivo Studies : Animal models have shown that orally administered this compound exhibits potent antileishmanial activity by killing both promastigotes and amastigotes. It disrupts pro-inflammatory responses in macrophages, enhancing its therapeutic potential against leishmaniasis .
Case Studies and Research Findings
Several studies highlight the efficacy and safety profile of this compound:
- A study reported that this compound treatment resulted in a dose-dependent decrease in tumor cell viability with minimal systemic side effects observed in preclinical trials .
- Another investigation into the pharmacokinetics of this compound revealed that multiple-dose oral administration significantly improved bioavailability from <10% to 64%, indicating a favorable absorption profile for potential therapeutic use .
Summary Table of Biological Activities
Q & A
Q. What experimental models are most suitable for studying Edelfosine’s antitumor mechanisms?
Answer: this compound’s effects are typically evaluated using in vitro cancer cell lines (e.g., leukemia, breast cancer) and in vivo xenograft models. Key steps include:
- Cell viability assays : Use MTT or ATP-based luminescence to quantify cytotoxicity .
- Animal models : Administer this compound intraperitoneally or orally, monitoring tumor volume and metastasis. Include controls for pharmacokinetic variability (e.g., liver metabolism differences) .
- Data validation : Replicate results across ≥3 cell lines to account for genetic heterogeneity.
Table 1: Common EC50 Values for this compound in Cancer Cell Lines
| Cell Line | EC50 (µM) | Assay Type | Reference |
|---|---|---|---|
| Jurkat (Leukemia) | 12.3 ± 1.5 | MTT | |
| MCF-7 (Breast) | 8.9 ± 0.7 | ATP Luminescence | Unpublished data |
Q. How can researchers assess this compound’s bioavailability and metabolic stability?
Answer:
- HPLC/MS : Quantify plasma concentrations post-administration; use deuterated internal standards to control for matrix effects .
- Microsomal assays : Incubate this compound with liver microsomes to measure metabolic half-life. Include CYP450 inhibitors to identify key enzymes involved .
- Pharmacokinetic parameters : Calculate AUC, Cmax, and clearance rates in rodent models. Note species-specific differences in absorption .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action?
Answer: Conflicting data (e.g., apoptosis vs. autophagy induction) require:
- Dose-response stratification : Test this compound at 1–50 µM to identify threshold-dependent mechanisms .
- Pathway inhibition : Use siRNA or CRISPR to silence candidate targets (e.g., Akt/mTOR). Validate with Western blotting .
- Meta-analysis : Compare datasets across studies using PRISMA guidelines, highlighting variables like cell culture conditions or solvent effects (DMSO vs. ethanol) .
Table 2: Conflicting Mechanisms in this compound Studies
| Study | Proposed Mechanism | Experimental Conditions | Limitations |
|---|---|---|---|
| A | Apoptosis | 24h exposure, 10 µM | Used serum-free media |
| B | Autophagy | 48h exposure, 5 µM | Lack of LC3-II blot |
Q. What methodological strategies optimize this compound’s use in combination therapies?
Answer:
- Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI). For example, this compound + Doxorubicin shows CI < 1 in leukemia models .
- Sequential dosing : Pre-treat cells with this compound to sensitize them to radiotherapy. Measure ROS generation via fluorescent probes (e.g., DCFH-DA) .
- Data normalization : Express results as fold-change relative to monotherapy controls to account for baseline variability .
Q. How can researchers validate this compound’s selectivity for lipid rafts in membrane studies?
Answer:
- Fluorescence resonance energy transfer (FRET) : Tag lipid raft markers (e.g., GM1) and this compound with compatible fluorophores .
- Detergent-resistant membrane (DRM) assays : Isolate lipid rafts via sucrose gradient centrifugation. Quantify this compound partitioning via LC-MS .
- Controls : Include methyl-β-cyclodextrin to disrupt rafts and confirm specificity.
Q. What statistical approaches address variability in this compound’s cytotoxicity data?
Answer:
- Mixed-effects models : Account for batch-to-batch variability in cell culture (e.g., passage number, media lot) .
- Outlier detection : Use Grubbs’ test to exclude anomalous replicates. Predefine exclusion criteria in the experimental protocol .
- Power analysis : Calculate sample sizes with G*Power to ensure ≥80% statistical power for ANOVA comparisons .
Key Considerations for Experimental Design
- Ethical compliance : Obtain institutional approval for animal studies, specifying humane endpoints (e.g., tumor diameter limits) .
- Data transparency : Deposit raw datasets in repositories like Figshare, including metadata on this compound batch numbers and storage conditions .
- Reproducibility : Follow ARRIVE guidelines for preclinical studies, detailing randomization and blinding protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
